molecular formula C8H10N4S B13288916 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13288916
M. Wt: 194.26 g/mol
InChI Key: JDSDCUKLNCVDDR-UHFFFAOYSA-N
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Description

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with sodium azide and an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

The use of flow chemistry and continuous processing techniques can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the thiophene and triazole rings provides a versatile scaffold for further functionalization and optimization in various applications .

Biological Activity

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological versatility. The presence of the 5-methylthiophenyl group enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer proliferation and microbial resistance.
  • Receptor Modulation : It may act as a modulator of certain receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest the compound's potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

Triazole compounds are also recognized for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound can halt cell cycle progression in cancer cells, leading to reduced proliferation.
Cancer Cell LineIC50 (µM)
MCF7 (Breast)10
HeLa (Cervical)15

Molecular docking studies support these findings by indicating strong binding affinity to targets involved in cell survival pathways.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Properties : A recent publication highlighted the effectiveness of triazole derivatives against multidrug-resistant bacteria. The study reported that the compound exhibited potent activity against E. coli with an MIC comparable to established antibiotics .
  • Anticancer Research : Another study focused on the anticancer potential of triazole derivatives, revealing that this compound effectively triggered apoptosis in MCF7 cells through mitochondrial pathways .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-[(5-methylthiophen-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H10N4S/c1-6-2-7(5-13-6)3-12-4-8(9)10-11-12/h2,4-5H,3,9H2,1H3

InChI Key

JDSDCUKLNCVDDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CN2C=C(N=N2)N

Origin of Product

United States

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